
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyran ring, an acetyl group, and a heptylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a heptylamine derivative, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reaction time is crucial to achieve consistent quality. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- (3Z)-5-Acetyl-3-(1-(octylamino)ethylidene)-6-hydroxypyran-2,4-dione
- (3Z)-5-Acetyl-3-(1-(hexylamino)ethylidene)-6-hydroxypyran-2,4-dione
Comparison: Compared to its analogs, (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione is unique due to the length of its heptylamino chain, which can influence its solubility, reactivity, and biological activity
Propriétés
Numéro CAS |
132758-17-9 |
|---|---|
Formule moléculaire |
C16H23NO5 |
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
5-acetyl-3-(N-heptyl-C-methylcarbonimidoyl)-4,6-dihydroxypyran-2-one |
InChI |
InChI=1S/C16H23NO5/c1-4-5-6-7-8-9-17-10(2)12-14(19)13(11(3)18)16(21)22-15(12)20/h19,21H,4-9H2,1-3H3 |
Clé InChI |
JYTUSFAAGYCCSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN=C(C)C1=C(C(=C(OC1=O)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


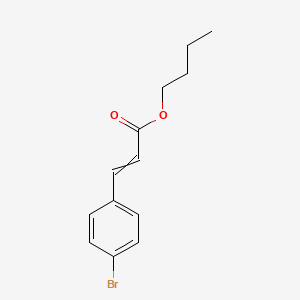
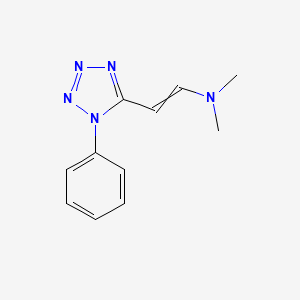
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)


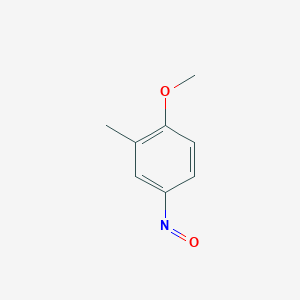
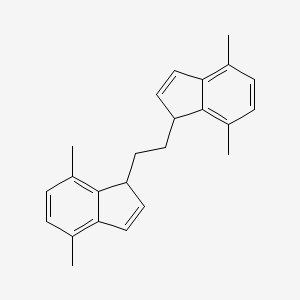
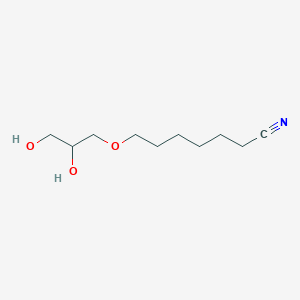
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)

![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)



